3-Bromo-7-methoxy-1-benzothiophene is a heterocyclic compound belonging to the benzothiophene family, which is recognized for its diverse biological activities and applications in pharmaceutical and chemical research. This compound features a bromine atom and a methoxy group, contributing to its unique chemical reactivity and potential biological effects. The presence of these functional groups enhances its solubility and interaction with various biological targets, making it a subject of interest in medicinal chemistry and materials science.
The compound can be synthesized through various methods, including bromination reactions involving 7-methoxy-1-benzothiophene as the starting material. It is commercially available from chemical suppliers and can be produced in laboratory settings using specific synthetic routes.
3-Bromo-7-methoxy-1-benzothiophene can be classified as:
The synthesis of 3-Bromo-7-methoxy-1-benzothiophene typically involves the bromination of 7-methoxy-1-benzothiophene using N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions may vary but generally include:
In an industrial setting, continuous flow reactors may be employed to enhance yield and consistency. Automated systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency in production.
The molecular formula of 3-Bromo-7-methoxy-1-benzothiophene is , with a molecular weight of approximately . The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrOS |
| Molecular Weight | 243.12 g/mol |
| IUPAC Name | 3-bromo-7-methoxy-1-benzothiophene |
| InChI | InChI=1S/C9H7BrOS/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-5H,1H3 |
| InChI Key | BEPSDDPNULAWPS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1SC=C2Br |
3-Bromo-7-methoxy-1-benzothiophene undergoes several types of chemical reactions:
These reactions are significant for synthesizing derivatives with enhanced biological activity or different physical properties. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the yield and selectivity of these transformations.
The mechanism of action of 3-Bromo-7-methoxy-1-benzothiophene involves its interaction with specific molecular targets within biological systems. The presence of the bromine and methoxy groups increases its binding affinity to target proteins, which may lead to modulation of enzyme activities or receptor functions. This modulation can result in various biological effects, including potential anticancer and antimicrobial activities.
The physical properties of 3-Bromo-7-methoxy-1-benzothiophene are crucial for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Density | Approx. |
| Boiling Point | Approx. |
| Melting Point | Not available |
| Flash Point | Not applicable |
Chemical properties include reactivity patterns that influence its applications:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Reactivity | Participates in substitution, oxidation, and reduction reactions |
3-Bromo-7-methoxy-1-benzothiophene has numerous applications across various scientific fields:
Position-selective bromination is critical for synthesizing 3-bromo-7-methoxy-1-benzothiophene, as conventional electrophilic bromination lacks regiocontrol. Two advanced strategies enable precise C3 functionalization.
NBS in aliphatic solvents provides high regioselectivity for C3 bromination of 7-methoxy-1-benzothiophene precursors. The reaction exploits the nucleophilicity difference between C2 and C3 positions, with C3 being more accessible in non-polar media. Key optimizations include:
Table 1: Solvent Optimization in NBS-Mediated Bromination
| Solvent | Reaction Temp (°C) | Yield (%) | Selectivity (C3:C2) |
|---|---|---|---|
| n-Heptane | 80 | 92 | >50:1 |
| CCl4 | 80 | 84 | 30:1 |
| Diethyl ether | 35 | 78 | 25:1 |
| Acetonitrile | 80 | 45 | 5:1 |
Photobromination using Br2 or NBS under UV light (λ = 300–400 nm) enables room-temperature C3 functionalization. This method avoids thermal decomposition and enhances regioselectivity through radical chain mechanisms [3] [5]:
Palladium-catalyzed annulation constructs the benzothiophene core while introducing the 3-bromo and 7-methoxy groups in situ. Key methodologies include:
RuCl2(p-cymene) complexes convert terminal alkynes into vinylidene intermediates, enabling tandem cyclization:
Ball-milling enables NBS-mediated bromination without solvents, reducing waste and energy use:
Table 2: Mechanochemical Bromination Optimization
| Additive | Grinding Time (min) | Conversion (%) | Product Yield (%) |
|---|---|---|---|
| None | 60 | 78 | 70 |
| H2O (5% v/w) | 60 | 95 | 88 |
| SiO2 (3 eq) | 90 | 82 | 75 |
Sustainable bromine sources replace molecular Br2 in benzothiophene cyclization:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6